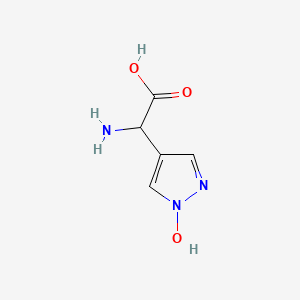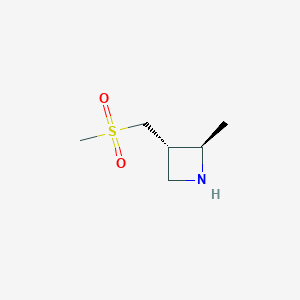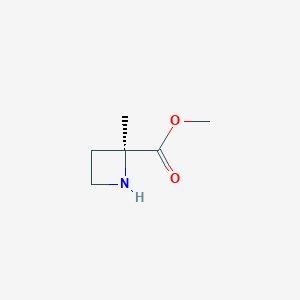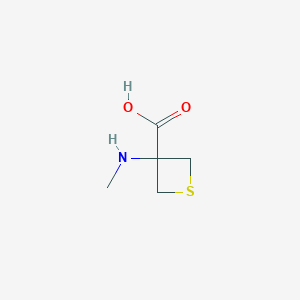![molecular formula C8H11NO2 B12859768 6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12859768.png)
6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole is a heterocyclic compound with the molecular formula C8H11NO2 It features a fused ring system that includes both pyrrole and dioxane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable dioxane derivative, followed by cyclization to form the desired pyrrole-dioxane fused ring system. The reaction conditions often include the use of a catalyst, such as iron(III) chloride, and may be carried out in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,2-c]carbazole: Another fused heterocyclic compound with potential biological activity.
Dipyrrolo[3,2-c2′,3′-g]carbazole: Known for its photophysical and antioxidant properties.
Uniqueness
6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. Its combination of pyrrole and dioxane rings makes it a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyrrole |
InChI |
InChI=1S/C8H11NO2/c1-2-9-5-7-8(6-9)11-4-3-10-7/h5-6H,2-4H2,1H3 |
InChI Key |
HKOYWABEDUVGGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=C1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


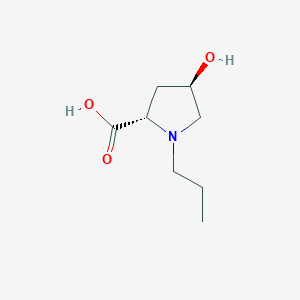

![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)
![2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)


